{4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol
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Overview
Description
{4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol is a complex organic compound with the molecular formula C10H12BrClN2O3S2. It is characterized by the presence of a bromine and chlorine-substituted pyridine ring, a sulfonyl group, and a thiomorpholine ring attached to a methanol group.
Preparation Methods
The synthesis of {4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol typically involves multi-step organic reactions. One common synthetic route starts with the bromination and chlorination of pyridine to form 5-bromo-2-chloropyridine. This intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group. The resulting compound is further reacted with thiomorpholine under appropriate conditions to form the thiomorpholine ring. Finally, the methanol group is introduced through a nucleophilic substitution reaction.
Industrial production methods for this compound would likely involve optimizing these synthetic steps for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to streamline the process.
Chemical Reactions Analysis
{4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The bromine and chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
{4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group is known to form strong interactions with protein active sites, potentially inhibiting enzyme activity. The bromine and chlorine atoms may also contribute to the compound’s binding affinity and specificity. The thiomorpholine ring can enhance the compound’s stability and solubility, facilitating its biological activity .
Comparison with Similar Compounds
Similar compounds to {4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol include other sulfonyl-substituted thiomorpholines and pyridine derivatives. For example:
{4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]morpholin-3-yl}methanol: Similar structure but with a morpholine ring instead of thiomorpholine.
{4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]piperidin-3-yl}methanol: Contains a piperidine ring instead of thiomorpholine.
{4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]azetidin-3-yl}methanol: Features an azetidine ring instead of thiomorpholine .
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[4-(5-bromo-2-chloropyridin-3-yl)sulfonylthiomorpholin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O3S2/c11-7-3-9(10(12)13-4-7)19(16,17)14-1-2-18-6-8(14)5-15/h3-4,8,15H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSSPXDABWWLST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1S(=O)(=O)C2=C(N=CC(=C2)Br)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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